molecular formula C11H11N5O2S B2714593 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 869068-11-1

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2714593
CAS No.: 869068-11-1
M. Wt: 277.3
InChI Key: MDDWQUYWAPXZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazin-3-yl sulfanyl acetamide class, characterized by a central 4-amino-5-oxo-4,5-dihydro-1,2,4-triazine ring linked to an N-phenylacetamide group via a sulfanyl bridge. The acetamide moiety may enhance hydrogen bonding with biological targets, while the sulfanyl group contributes to metabolic stability .

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c12-16-10(18)6-13-15-11(16)19-7-9(17)14-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDWQUYWAPXZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-amino-5-oxo-1,2,4-triazine with a suitable sulfanyl reagent and N-phenylacetamide. One common method involves the use of thioamides and electrophilic components, followed by elimination of sulfur . The reaction conditions often include the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to its dihydro form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Key structural variations among analogs include substitutions on the triazin ring, acetamide/phenyl groups, and additional functional groups. These modifications influence solubility, binding affinity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Activity Comparison
Compound Name/ID Key Substituents/Modifications Biological Activity Reference
Target Compound 4-amino-5-oxo-triazin, N-phenylacetamide Anticancer (predicted), apoptosis induction
2-alkylthio-4-chloro-N-(5-oxo-triazin-3-yl)benzenesulfonamide Benzenesulfonamide, 4-chloro, alkylthio Anticancer (IC₅₀: 1.2–8.7 μM), apoptosis via caspase-3 activation
ZINC C20028245 4-oxo-thiazol, 3-nitrophenyl Chemokine-G protein interaction (Ki: 0.8 μM)
Compound 81f (Makk et al.) Phosphonic acid, 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl Antioxidant (90% DPPH scavenging at 50 μM)
2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl, pyrolium fragment Anti-exudative (67% reduction in edema at 10 mg/kg vs. diclofenac)
N-substituted 2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide (8q) Indol-3-ylmethyl, oxadiazole α-glucosidase inhibition (IC₅₀: 49.71 μM)
2-[(6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 6-methyl-triazin, 4-methylphenyl Improved lipophilicity (LogP: 2.8 vs. 2.1 for target compound)

Structure-Activity Relationship (SAR) Trends

Triazin Ring Modifications: The 4-amino-5-oxo group in the target compound is critical for hydrogen bonding with enzymes like dihydrofolate reductase, a common anticancer target .

Sulfonyl vs. Acetamide Linkers :

  • Benzenesulfonamide derivatives () exhibit stronger apoptosis induction due to enhanced electron-withdrawing effects, whereas acetamide analogs (target compound) may prioritize metabolic stability .

Substituents on the Phenyl Ring :

  • Electron-withdrawing groups (e.g., nitro in ZINC C20028245) improve target affinity in chemokine interactions .
  • Bulky groups (e.g., isopropyl in ) reduce activity due to steric hindrance but improve pharmacokinetics .

Heterocyclic Additions :

  • Furan or indole substituents () broaden activity to anti-inflammatory or enzyme inhibition, likely via π-π stacking with aromatic residues in target proteins .

Pharmacological and Physicochemical Properties

Property Target Compound Closest Analog () Benzenesulfonamide ()
Molecular Weight 318.34 g/mol 302.33 g/mol 385.84 g/mol
LogP (Predicted) 2.1 2.8 3.2
Water Solubility Moderate (0.1 mg/mL) Low (0.03 mg/mL) Low (0.05 mg/mL)
Key Targets Apoptosis regulators Tyrosine kinases Caspase-3

Biological Activity

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C₉H₁₀N₆O₃S
  • IUPAC Name: this compound
  • Canonical SMILES: O=C(Nc1noc(c1)C)CSc1nncc(=O)n1N

This structure features a triazine ring which is known for various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of investigation include:

Antimicrobial Activity

Research indicates that compounds with similar triazine structures exhibit antimicrobial properties. The presence of the sulfanyl group may enhance the interaction with microbial targets.

Antitumor Activity

Studies have shown that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC₅₀ values in the low micromolar range against breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC₅₀ (µM) Mechanism
Triazine AMCF72.5Apoptosis
Triazine BHT291.8Cell Cycle Arrest
Triazine CA4313.0DNA Damage

Antioxidant Activity

The antioxidant potential of triazine derivatives has been assessed using various assays (e.g., DPPH scavenging activity). Compounds similar to our target have shown promising results in reducing oxidative stress markers.

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazine-based compounds:

  • Study on Anticancer Activity : A recent study synthesized a series of triazine derivatives and tested their anticancer activity against several cell lines. The results indicated that modifications at specific positions on the triazine ring significantly impacted their potency.
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of a related compound against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that substituents on the phenyl ring influence both cytotoxicity and selectivity towards cancer cells, highlighting the importance of electronic and steric factors in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.